Pyridine, 2,6-bis(dimethylsilyl)-(9CI)
Description
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) is a pyridine derivative substituted with two dimethylsilyl groups at the 2- and 6-positions. The dimethylsilyl substituents likely influence steric and electronic properties, distinguishing it from other pyridine-based analogs.
Properties
CAS No. |
144601-27-4 |
|---|---|
Molecular Formula |
C9H15NSi2 |
Molecular Weight |
193.39 g/mol |
InChI |
InChI=1S/C9H15NSi2/c1-11(2)8-6-5-7-9(10-8)12(3)4/h5-7H,1-4H3 |
InChI Key |
JDGMLZHBJXOSIP-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Canonical SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Synonyms |
Pyridine, 2,6-bis(dimethylsilyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Pyridine, 2,6-Bis(dimethylsilyl)-(9CI) : Features bulky dimethylsilyl groups, which enhance steric hindrance and modulate electron density on the pyridine ring.
- 2,6-Bis(1-azaazulen-2-yl)pyridine (Compound 5) : Substituted with 1-azaazulenyl groups, which introduce extended π-conjugation and pH-dependent emission properties .
- Bispyribac-Sodium (ISO: V-10029) : Contains bis-pyrimidinyloxy benzoate groups, making it a herbicidal agent with a distinct mode of action .
Physicochemical and Functional Differences
- Emission Behavior : Compound 5 exhibits strong fluorescence in acidic media due to protonation of azaazulene moieties, whereas neutral conditions yield weak emission . This contrasts with the dimethylsilyl analog, where emission properties are uncharacterized but steric effects might dominate.
- Bioactivity : Bispyribac-Sodium’s herbicidal action relies on pyrimidinyl groups inhibiting plant acetolactate synthase . The dimethylsilyl derivative’s bioactivity remains unexplored in the evidence.
Notes
Limitations : Direct data on Pyridine, 2,6-bis(dimethylsilyl)-(9CI) are absent in the provided evidence. Comparisons are inferred from structurally related compounds.
Functional Group Impact : Silyl groups may enhance thermal stability and ligand-metal interactions compared to azaazulenyl or pyrimidinyl substituents.
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